
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F4N4O2S and its molecular weight is 432.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms This compound has been involved in studies focused on the synthesis and reaction mechanisms of organic derivatives involving fluorine and sulfone groups. For instance, research by Orda, Maletina, and Yagupolskii (1991) explored the photochemical reactions leading to organic derivatives, highlighting the compound's role in yielding phenylbis(fluorosulfonyl) methane under specific conditions. Similarly, research by Haufe et al. (1988) discussed the electrophilic addition of methanesulfenyl fluoride towards carbon-carbon double bonds, providing insights into the synthesis of β-fluoroalkyl-methylthioethers, which can be related to the structural characteristics and reactivity of such compounds (Orda, V. V., Maletina, I., & Yagupolskii, Y. Y., 1991); (Haufe, G., Alvernhe, G., Anker, D., Laurent, A., & Saluzzo, Christine, 1988).
Catalysis and Enantioselective Reactions Studies also extend to the compound's potential in catalysis and enantioselective reactions. Liu et al. (2009) discovered that the compound could be involved in highly regio- and enantioselective allylic alkylation reactions, indicating its utility in synthesizing enantiopure compounds with potential pharmaceutical relevance. This research emphasizes the compound's role in facilitating reactions that lead to compounds bearing a terminal alkene, which could then be transformed into pharmacologically active molecules with high optical purity (Liu, Wen-Bo et al., 2009).
Molecular Structure and Crystallography The compound has been part of studies concerning molecular structure and crystallography, aiding in the understanding of molecular conformations and interactions. Research by Dey et al. (2015) on nimesulidetriazole derivatives, which share structural similarities, highlights the effect of substitution on supramolecular assembly, elucidating how variations in molecular structure can influence the formation and stability of crystal structures. This knowledge is crucial for designing molecules with desired properties and behaviors (Dey, Tanusri et al., 2015).
Herbicidal Activity and Agricultural Chemistry Furthermore, research into herbicidal activity and agricultural chemistry has explored compounds related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. Chen et al. (2009) synthesized and studied a triazolopyrimidine sulfonanilide compound, aiming to discover new herbicidal compounds with high activity and a faster degradation rate in soil. These studies are indicative of the compound's broader relevance to agricultural sciences, offering potential applications in developing new herbicides (Chen, Chao-Nan et al., 2009).
Eigenschaften
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O2S/c19-16-10-23-17(24-11-16)26-7-5-13(6-8-26)9-25-29(27,28)12-14-1-3-15(4-2-14)18(20,21)22/h1-4,10-11,13,25H,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDXZIQAKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)


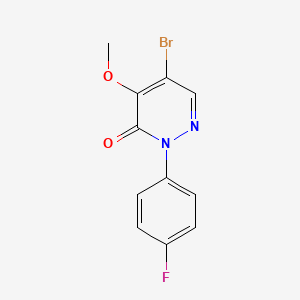

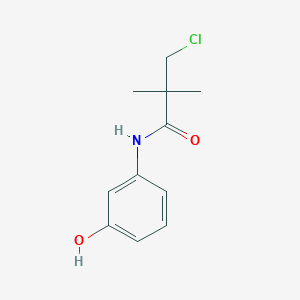
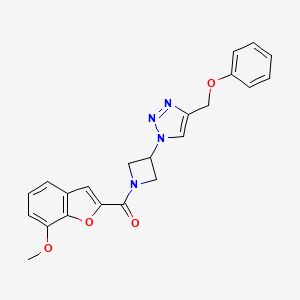
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)
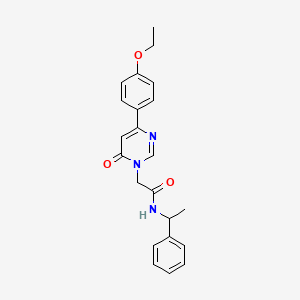
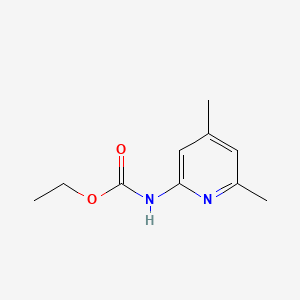

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)
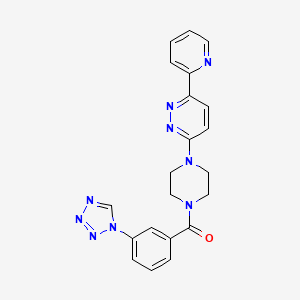
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)
